molecular formula C10H8F2N2O2 B2776200 2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid CAS No. 1267297-25-5

2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No.: B2776200
CAS No.: 1267297-25-5
M. Wt: 226.183
InChI Key: OTMOXUQANGOJJM-UHFFFAOYSA-N
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Description

2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is a synthetic organic compound with the molecular formula C10H8F2N2O2. It is characterized by the presence of a benzodiazole ring substituted with two fluorine atoms and a methyl group, along with an acetic acid moiety.

Scientific Research Applications

2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Common reagents for this step include N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

Mechanism of Action

The mechanism of action of 2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The acetic acid moiety plays a crucial role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-difluoro-1H-benzimidazol-1-yl)acetic acid
  • 2-(5,6-difluoro-2-methyl-1H-indazol-1-yl)acetic acid
  • 2-(5,6-difluoro-2-methyl-1H-1,3-benzoxazol-1-yl)acetic acid

Uniqueness

2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is unique due to the presence of both fluorine atoms and a methyl group on the benzodiazole ring, which significantly influences its chemical reactivity and biological activity. The combination of these substituents enhances the compound’s stability, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

2-(5,6-difluoro-2-methylbenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-5-13-8-2-6(11)7(12)3-9(8)14(5)4-10(15)16/h2-3H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMOXUQANGOJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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